2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
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Overview
Description
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a dimethoxyphenyl group and a fluorophenylmethoxy group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of palladium catalysts and boron reagents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds also exhibit anticancer properties and are structurally similar due to the presence of the pyrimidine ring.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer effects.
Uniqueness
What sets 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit AURKA highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-7-16(11-24(23)31-2)20-13-27-15-28-25(20)19-9-8-18(12-22(19)29)32-14-17-5-3-4-6-21(17)26/h3-13,15,29H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFQJUMMQVZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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